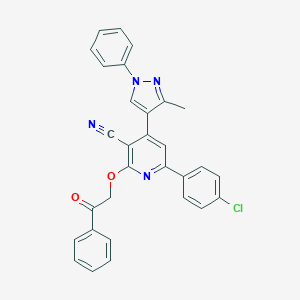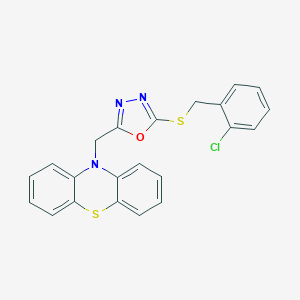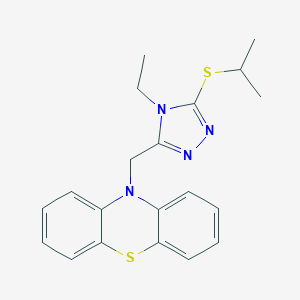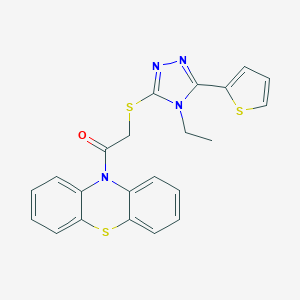![molecular formula C16H16N4S2 B292923 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B292923.png)
4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is a heterocyclic compound that has been the subject of extensive scientific research. This compound has shown promising results in the treatment of various diseases, and its unique chemical structure has made it a popular choice for drug development.
作用机制
The mechanism of action of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in disease processes. This inhibition can lead to a reduction in disease symptoms and an improvement in overall health.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione vary depending on the specific disease being treated. However, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-infective properties. It has also been shown to have a positive effect on the immune system and can help to improve overall health.
实验室实验的优点和局限性
One of the main advantages of using 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione in lab experiments is its unique chemical structure. This compound has a high degree of specificity, which makes it a useful tool for studying specific disease processes. However, the synthesis of this compound is complex and requires careful control of reaction conditions, which can make it difficult to obtain a pure product.
未来方向
There are many potential future directions for research on 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione. Some possible areas of research include:
1. Developing new synthesis methods that are more efficient and cost-effective.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its therapeutic potential.
3. Investigating the use of this compound in combination with other drugs to enhance its therapeutic effects.
4. Exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is a unique and promising compound that has shown potential in the treatment of various diseases. Its unique chemical structure and specificity make it a useful tool for studying disease processes, and there are many potential future directions for research on this compound. However, careful control of reaction conditions and purification steps are necessary to obtain a pure product, which can make the synthesis of this compound challenging.
合成方法
The synthesis of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 2-aminothiophenol and 2-aminopyridine, followed by a cyclization reaction. This process requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
The unique chemical structure of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione has made it a popular choice for drug development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
属性
分子式 |
C16H16N4S2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione |
InChI |
InChI=1S/C16H16N4S2/c1-20-8-7-11-12(9-20)22-15-13(11)14(18-16(21)19-15)17-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,18,19,21) |
InChI 键 |
YRDSOMBZPCHVQZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4 |
规范 SMILES |
CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)


